![molecular formula C14H20FN B1485844 2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline CAS No. 2098092-33-0](/img/structure/B1485844.png)
2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline
Overview
Description
Synthesis Analysis
The synthesis of anilines, such as 2-Ethyl-N-[(1-fluorocyclopentyl)methyl]aniline, involves several steps . These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . The exact synthesis process for this specific compound is not detailed in the available resources.Scientific Research Applications
Comprehensive Analysis of “2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline” Applications
Methylation of Anilines
2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline: can be used in the methylation of anilines, a process catalyzed by cyclometalated ruthenium complexes . This method is particularly significant in the pharmaceutical industry for the synthesis of bio-active compounds, as N-methylation is often employed to adjust the lipophilicity of compounds, enhancing their biological accessibility .
Hydrogen Autotransfer Reactions
The compound serves as a substrate in hydrogen autotransfer reactions, where it undergoes dehydrogenation to form a more reactive intermediate. This intermediate can then participate in further reactions such as aldol condensation or imine formation, with the final product being formed through hydrogenation .
Benzylic Position Reactions
The benzylic position of 2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline is reactive and can undergo various transformations, including free radical bromination and nucleophilic substitution. These reactions are crucial for creating derivatives that have potential applications in material science and synthetic chemistry .
Electrophilic Aromatic Substitution
This compound may also be involved in electrophilic aromatic substitution reactions, which are fundamental in the synthesis of a wide range of aromatic compounds. Such reactions are essential for the production of dyes, pigments, and pharmaceuticals .
Organometallic Reactions
2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline: can act as a ligand in organometallic chemistry, forming complexes with transition metals. These complexes can be used as catalysts in various organic transformations, including cross-coupling reactions that are pivotal in the synthesis of complex organic molecules .
Synthesis of Fluorinated Compounds
Given the presence of a fluorine atom in its structure, this compound is a valuable precursor in the synthesis of fluorinated derivatives. These derivatives are increasingly important in medicinal chemistry due to their enhanced stability and bioavailability.
properties
IUPAC Name |
2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c1-2-12-7-3-4-8-13(12)16-11-14(15)9-5-6-10-14/h3-4,7-8,16H,2,5-6,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQSREQXLDNNQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCC2(CCCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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